molecular formula C21H14ClNO4 B2464213 N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 349415-54-9

N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2464213
CAS No.: 349415-54-9
M. Wt: 379.8
InChI Key: MUMGUZBYVGHOAO-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide (molecular formula: C₁₅H₁₃N₂O₂Cl, monoisotopic mass: 288.1 Da) is a degradation intermediate of nordiazepam, a benzodiazepine derivative. It forms reversibly under acidic aqueous conditions (pH ~3.1) and has been characterized via LC-UV, GC-MS, NMR, and IR spectroscopy . The compound exhibits a reversible equilibrium with nordiazepam during solid-phase extraction (SPE), where evaporation shifts the equilibrium toward nordiazepam regeneration . Its structure features a benzodioxole ring linked to a carboxamide group, a benzoyl moiety, and a para-chlorophenyl substituent, contributing to its polarity and stability under specific conditions.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGUZBYVGHOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hexamethylenetetramine, ammonium chloride, and various solvents like ethanol . The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

α2C-AR Agonists (Compound A and Compound B)

Structural Features :

  • Compound A : N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea.
  • Compound B : Structurally similar to Compound A but unspecified modifications.

Key Differences :

  • Functional Groups : Both compounds contain a benzoxazine core and imidazole substituents, contrasting with the benzodioxole and benzoyl groups in the target compound.
  • Pharmacological Profile : These α2C-adrenergic receptor agonists are selective but exhibit poor blood-brain barrier penetration, limiting their utility to peripheral vasoconstriction studies .
  • Applications : Unlike the target compound (a degradation product), Compounds A and B are designed for therapeutic exploration.

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3)

Structural Features :

  • Molecular formula: C₂₉H₂₁Cl₂N₂O₂ (estimated).
  • Contains a chromene ring, two chlorophenyl groups, and a benzamide moiety.

Key Differences :

  • Synthesis: Synthesized via benzoylation of a chromene precursor, followed by cyclization in acetic anhydride to form pyrimidinone derivatives .
  • Reactivity : Designed for synthetic versatility, whereas the target compound arises from degradation.

N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Structural Features :

  • Molecular formula: C₂₄H₁₉ClN₂O₂ (monoisotopic mass: 402.1135 Da).
  • Features an isoxazole ring, diphenylmethyl (benzhydryl) group, and 2-chlorophenyl substituent.

Key Differences :

  • Molecular Weight : Larger (402.88 Da vs. 288.1 Da) due to the benzhydryl group.
  • Applications : Likely designed for pharmacological activity (e.g., CNS targeting), contrasting with the target compound’s role as a degradation intermediate .

N-(Heptan-4-yl)-2H-1,3-benzodioxole-5-carboxamide

Structural Features :

  • Molecular formula: C₁₅H₂₁NO₃ (monoisotopic mass: 263.152 Da).
  • Contains a benzodioxole-carboxamide core but lacks chlorine substituents.

Key Differences :

  • Polarity : The heptan-4-yl chain increases hydrophobicity compared to the chlorinated aromatic system in the target compound.
  • Stability : Absence of chlorine may enhance environmental persistence but reduce reactivity in acidic conditions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Primary Application Reference
Target Compound C₁₅H₁₃N₂O₂Cl 288.1 Benzodioxole, benzoyl, chlorophenyl Nordiazepam degradation
α2C-AR Agonists (Compound A/B) Not Provided Not Provided Benzoxazine, imidazole Peripheral vasoconstriction
Compound 3 (Chromene-Benzamide) ~C₂₉H₂₁Cl₂N₂O₂ ~485.4 Chromene, benzamide, chlorophenyl Synthetic intermediate
N-BENZHYDRYL-ISOXAZOLECARBOXAMIDE C₂₄H₁₉ClN₂O₂ 402.88 Isoxazole, benzhydryl, chlorophenyl Pharmacological agent (probable)
N-(Heptan-4-yl)-benzodioxole-carboxamide C₁₅H₂₁NO₃ 263.33 Benzodioxole, carboxamide, alkyl chain Food additive/contaminant

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H13ClN2O3
  • Molecular Weight : 328.74 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, a study evaluating the cytotoxic effects of various benzodioxole derivatives on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines found that certain compounds induced apoptosis and inhibited DNA synthesis effectively. The most promising derivative showed increased early and late apoptosis in A549 and C6 cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .

Table 1: Cytotoxicity of Benzodioxole Derivatives on Cancer Cell Lines

Compound IDCell LineIC50 (µM)Apoptosis InductionDNA Synthesis Inhibition
5A54912.5YesYes
5C615.0YesYes
1NIH/3T3>100NoNo

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes and pathways associated with cell proliferation. For example, studies indicated that the compound could inhibit SIRT1 activity, which is implicated in cancer cell survival and proliferation . Additionally, the presence of specific substituents on the benzene ring was found to enhance lipophilicity and consequently increase anticancer activity .

Antioxidant Activity

In addition to its anticancer properties, benzodioxole derivatives have been evaluated for their antioxidant capabilities. A study utilizing the DPPH assay demonstrated that these compounds possess moderate antioxidant activity, with some derivatives showing IC50 values comparable to known antioxidants like Trolox .

Table 2: Antioxidant Activity of Benzodioxole Derivatives

Compound IDIC50 (µM)Comparison with Trolox (IC50 = 7.72 µM)
2a39.85Moderate
2b79.95Weak

Case Studies

Several case studies have highlighted the efficacy of benzodioxole derivatives in clinical settings:

  • Study on Hep3B Cell Line : Compound 2a exhibited potent anticancer activity against Hep3B liver cancer cells, inducing cell cycle arrest in the G2-M phase similar to doxorubicin, a standard chemotherapy agent .
  • Apoptosis Mechanisms : Research has shown that specific benzodioxole derivatives can significantly increase apoptosis markers in treated cancer cells, indicating their potential as therapeutic agents in oncology .

Q & A

Q. What analytical techniques are recommended for determining the purity and structural integrity of N-(2-benzoyl-4-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight and detect degradation products. For example, ions with specific m/z ratios (e.g., [M+H]⁺) can identify the compound and its intermediates .
  • Nuclear Magnetic Resonance (NMR) : ¹H- and ¹³C-NMR spectroscopy resolves functional groups and spatial arrangement, critical for validating structural analogs like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N–H) bonds, essential for confirming the benzodioxole and carboxamide moieties .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: While direct data for this compound is limited, properties of structurally similar derivatives include:

PropertyValue (from analogs)Methodology for DeterminationSource
Molecular Weight~357–403 DaHigh-resolution MS
Melting Point~89–258°CDifferential Scanning Calorimetry
LogP (Lipophilicity)Estimated via HPLC retentionReverse-phase chromatography

Q. How can researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Acidic/Neutral Hydrolysis : Incubate the compound in buffered solutions (e.g., pH 3.0–7.4) and monitor degradation using LC-UV/LC-MS. Reversible equilibria (e.g., between parent and intermediates) can be quantified via peak area ratios .
  • Solid-Phase Extraction (SPE) Recovery : Assess stability during sample preparation. For example, evaporation of solvents may shift equilibria toward the parent compound, requiring pH-adjusted reference standards .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural resolution for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refining atomic coordinates and thermal parameters. For analogs like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, SHELXL achieved R-factors < 5% via high-resolution data .
  • Twinned Data Handling : SHELXL’s robust algorithms resolve pseudo-merohedral twinning, common in chlorinated aromatic systems .

Q. What mechanistic insights can be gained from studying degradation pathways of related benzodioxole carboxamides?

Methodological Answer:

  • Reversible Intermediates : For nordiazepam derivatives, acidic conditions promote reversible formation of N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Kinetic studies (e.g., time-resolved NMR) quantify equilibrium constants .
  • Irreversible Degradation : Oxidative pathways (e.g., C–N bond cleavage) can be probed using radical traps (e.g., TEMPO) and LC-MS/MS to identify terminal products .

Q. How can computational methods predict the compound’s reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzodioxole moiety’s electron-rich nature may drive π-π stacking with biological targets .
  • Molecular Docking : Simulate interactions with receptors (e.g., TRPV channels) using software like AutoDock. Structural analogs show selectivity for TRPV4 over TRPV1, guiding SAR optimization .

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